molecular formula C11H17N3 B15227699 2-Cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine

2-Cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine

Cat. No.: B15227699
M. Wt: 191.27 g/mol
InChI Key: HXHRUSVSFASHLA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine is a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine typically involves multi-step reactions. One common approach includes:

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions often involve bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-Cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine is unique due to its specific combination of a cyclopropyl group and a pyrrolo[1,2-b]pyrazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

2-cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanamine

InChI

InChI=1S/C11H17N3/c12-7-10(8-3-4-8)11-6-9-2-1-5-14(9)13-11/h6,8,10H,1-5,7,12H2

InChI Key

HXHRUSVSFASHLA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN2C1)C(CN)C3CC3

Origin of Product

United States

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